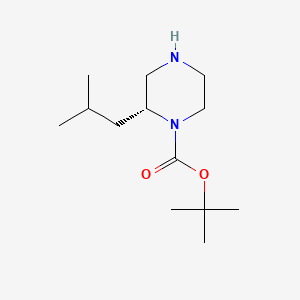

(R)-1-Boc-2-Isobutylpiperazine

描述

Significance of Chiral Heterocycles in Drug Discovery

Chiral heterocycles are fundamental components in the design of modern pharmaceuticals. The principle of chirality is central to biology, as most biological targets, such as enzymes and receptors, are themselves chiral. nih.gov This inherent asymmetry means that the interaction between a drug molecule and its biological target is often highly stereoselective. nih.gov Enantiomers of a chiral drug can exhibit widely different pharmacological activities, potencies, and even toxicological profiles. nih.govmdpi.com Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical requirement for developing safer and more effective medicines. nih.gov The use of chiral building blocks—pre-made molecules with defined stereochemistry—is a key strategy to ensure the final active pharmaceutical ingredient has the correct spatial orientation for optimal target engagement. researchgate.net

Overview of Piperazine (B1678402) Scaffold in Pharmaceutical Agents

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a highly valued scaffold in medicinal chemistry. researchgate.net It is a structural component in a multitude of drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net The popularity of the piperazine moiety stems from its versatile physicochemical properties. The two nitrogen atoms can serve as hydrogen bond acceptors or donors, which can tune interactions with biological receptors and improve properties such as aqueous solubility and bioavailability. nsf.gov The piperazine core is chemically versatile, allowing for substitutions on both nitrogen atoms and, more recently, on the carbon atoms of the ring, enabling the creation of diverse libraries of compounds for drug screening. researchgate.net Derivatives of piperazine have shown a broad spectrum of biological activities and have been incorporated into drugs for numerous therapeutic areas. researchgate.net

Specific Focus on (R)-1-Boc-2-Isobutylpiperazine as a Key Intermediate

This compound is a prime example of a chiral building block used in the synthesis of complex pharmaceutical molecules. bldpharm.com Its structure features a piperazine ring with two key modifications: an isobutyl group at the second carbon and a tert-butoxycarbonyl (Boc) group attached to the first nitrogen. The "(R)" designation indicates a specific three-dimensional arrangement at the chiral center where the isobutyl group is attached, a feature often derived from a chiral starting material like an amino acid to ensure stereochemical purity. vulcanchem.com

The Boc group is a protecting group, a temporary modification that prevents the nitrogen it is attached to from reacting. This allows chemists to selectively perform reactions on the other nitrogen atom (N4) of the piperazine ring. innospk.com The stability and ease of handling of this compound make it a valuable intermediate for multi-step synthetic routes aimed at producing complex, enantiomerically pure final products. chemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

tert-butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGGVOBNOVOVAM-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CNCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660011 | |

| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217599-13-7 | |

| Record name | tert-Butyl (2R)-2-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of R 1 Boc 2 Isobutylpiperazine

The synthesis of chiral 2-substituted piperazines like the title compound relies on methods that can control stereochemistry. A common and effective strategy is to begin with a readily available chiral molecule, such as an α-amino acid. rsc.org

A general pathway to (R)-1-Boc-2-isobutylpiperazine involves a multi-step sequence:

Starting Material : The synthesis often originates from a chiral precursor that contains the isobutyl group with the desired (R)-stereochemistry. A logical precursor is (R)-2-isobutylpiperazine. vulcanchem.com

Boc Protection : The crucial step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the piperazine (B1678402) with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction is generally robust and selectively protects one of the nitrogen atoms, yielding the N-Boc protected product.

More advanced, though less common for bulk manufacturing, synthetic strategies for creating substituted piperazines include direct C-H functionalization. nsf.gov These methods, such as asymmetric lithiation, can create a chiral center directly on a pre-formed N-Boc piperazine ring. researchgate.netbeilstein-journals.org

Physicochemical Properties and Role As a Synthetic Intermediate

As a chemical intermediate, the properties of (R)-1-Boc-2-isobutylpiperazine are well-defined to ensure its utility in further synthetic steps.

| Property | Value |

| Molecular Formula | C₁₃H₂₆N₂O₂ |

| Molecular Weight | 242.36 g/mol |

| CAS Number | 1217599-13-7 |

| Appearance | Typically a solid or oil |

| Chirality | (R)-configuration at C2 |

The primary role of this compound is to serve as a stable, chiral building block. bldpharm.com The Boc group is instrumental in this function. It is sterically bulky and deactivates the N1 nitrogen, preventing it from participating in reactions while modifications are made elsewhere in the molecule, typically at the N4 nitrogen. innospk.comchemimpex.com Once the desired modifications are complete, the Boc group can be readily removed under mild acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This deprotection step regenerates the free amine at the N1 position, making it available for subsequent reactions, such as amide bond formation.

Applications in Medicinal Chemistry

Stereoselective Synthesis Approaches

The synthesis of enantiomerically pure this compound relies on advanced strategies that can precisely control the stereochemistry at the C2 position of the piperazine ring. These methods often involve the use of chiral catalysts or auxiliaries to direct the formation of the desired (R)-enantiomer.

Enantioselective Catalytic Dynamic Resolution (CDR) of Piperidine Precursors

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of 2-substituted piperidines, which can serve as precursors to piperazines. This method begins with the deprotonation of N-tert-butoxycarbonyl-piperidine (N-Boc-piperidine) to create a racemic organolithium intermediate. researchgate.net This racemic mixture is then resolved through the use of a chiral ligand. researchgate.net The key to this process is that the enantiomeric organolithiums can interconvert, allowing for a dynamic resolution. researchgate.net

Two primary mechanisms can be employed to achieve enantioselectivity:

Dynamic Kinetic Resolution (DKR): This involves the slow addition of an electrophile. The reaction proceeds under kinetic control, and high enantioselectivity can be achieved using a substoichiometric amount of a chiral ligand. researchgate.net

Dynamic Thermodynamic Resolution (DTR): In this approach, the two enantiomers of the organolithium are resolved under thermodynamic control, which also provides good enantioselectivity. researchgate.net Chiral diamino-alkoxides have been identified as effective ligands for this transformation. researchgate.net

These methods provide a pathway to enantiomerically enriched 2-substituted piperidines, which are foundational scaffolds for building more complex structures like this compound. researchgate.net

Palladium-Catalyzed Decarboxylative Allylic Alkylation for Chiral Piperazinones

A highly effective and modular approach for synthesizing chiral piperazines involves the palladium-catalyzed decarboxylative allylic alkylation (DAAA) of piperazin-2-ones. nih.govnih.gov This reaction creates α-tertiary piperazin-2-ones with high enantiomeric enrichment. nih.govcaltech.edu These intermediates can then be reduced to the corresponding chiral piperazines. nih.govnih.govcaltech.edu

The process typically uses differentially N-protected piperazin-2-ones as substrates. nih.govcaltech.edu A chiral palladium catalyst, often derived from an electron-deficient PHOX ligand, facilitates the reaction, leading to products with high yields and enantioselectivity. rsc.orgresearchgate.net The mechanism involves the coordination of the Pd(0) complex to the allyl group, followed by ionization, decarboxylation to form an enolate in situ, and subsequent recombination to yield the allylated product. nih.gov This methodology is notable for its ability to construct quaternary carbon centers, providing access to a unique chemical space for drug discovery. caltech.edu

Table 1: Selected Results for Pd-Catalyzed Asymmetric Decarboxylative Allylic Alkylation

| Substrate (Piperazin-2-one) | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| N-Boc, N'-Allyl Piperazinone | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | Toluene | High | High | caltech.edu |

| N-Boc, N'-PMB Piperazinone | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | Toluene | 93 | 96 | caltech.edu |

| Fused Bicyclic Piperazinone | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | Toluene | 85 | 99 | caltech.edu |

ee = enantiomeric excess

This method has been successfully applied to synthesize analogues of medicinally important compounds like imatinib, demonstrating the utility of the resulting chiral tertiary piperazines. nih.govnih.gov

Rhodium(II) Carboxylate-Catalyzed Reactions for Enantiomerically Enriched Scaffolds

Rhodium(II) carboxylate complexes are privileged catalysts for a variety of transformations involving metal carbenes, including C-H insertion and ylide formation, which can be used to construct chiral heterocyclic scaffolds. nih.govnih.gov While direct application to this compound is less commonly cited, the principles are relevant for creating functionalized piperazine precursors. For instance, Rh-catalyzed α-C–H-functionalization reactions have been reported for N-(2-pyridinyl)piperazines, where the catalyst directs carbonylation at the sp³ C-H bond adjacent to a nitrogen atom. beilstein-journals.org

The design of the rhodium catalyst is crucial for enantioselectivity. Chiral dirhodium carboxylate catalysts, such as those derived from amino acids like (L)-proline or from chiral alcohols like menthol (B31143) and fenchol, have shown excellent enantioselectivity in various carbene-mediated reactions. nih.govemory.edu The Rh₂(esp)₂ catalyst, in particular, is noted for its effectiveness in challenging aliphatic C-H amination reactions, which are fundamental for building nitrogen-containing heterocycles. nih.gov These catalytic systems offer a pathway to enantiomerically enriched building blocks that can be further elaborated into the target piperazine structure.

Stereochemical Control in Piperazine Ring Formation

Achieving stereochemical control during the formation of the piperazine ring itself is a critical strategy. Several methods have been developed to synthesize stereochemically defined piperazines.

One powerful technique is the palladium-catalyzed intramolecular hydroamination of an aminoalkene precursor. This method has been used to synthesize trans-2,6-disubstituted piperazines with high diastereoselectivity. nih.gov A modular synthesis of cis-2,6-disubstituted piperazines has also been reported where a highly diastereoselective intramolecular hydroamination serves as the key step. organic-chemistry.org

Another approach involves the catalytic reductive cyclization of dioximes. mdpi.com Depending on the catalyst and substrate, this method can produce piperazines with specific stereochemistry. For example, hydrogenation of dialdooximes using a Pd/C catalyst, followed by Boc protection, yields the corresponding Boc-piperazines. mdpi.com For diketooximes, Raney® Nickel (Ra-Ni) is often the preferred catalyst. mdpi.com This strategy allows for the construction of the piperazine ring from acyclic primary amine precursors. mdpi.com

Additionally, acid-mediated 6-endo-trig cyclisation of amine-substituted enones provides a stereoselective route to trans-6-alkyl-2-methyl-4-oxopiperidines, which are valuable intermediates. rsc.org By carefully controlling reaction conditions to prevent deprotection or side reactions, this cyclization cleanly generates the desired piperidone products in high yields. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and eliminate the use of hazardous substances, are increasingly being applied to pharmaceutical synthesis. mdpi.comresearchgate.net In the context of synthesizing this compound, these principles are manifested primarily through the use of catalysis and the optimization of reaction efficiency.

The catalytic methods described above (e.g., Palladium and Rhodium catalysis) are inherently "greener" than stoichiometric alternatives. rsc.orgbeilstein-journals.orgsnu.ac.kr Catalysts are used in small amounts and are regenerated during the reaction cycle, which significantly reduces the generation of chemical waste compared to reactions that require stoichiometric amounts of reagents. snu.ac.kr This improves the "atom economy" of the synthesis, a key metric in green chemistry that measures how much of the starting materials are incorporated into the final product. snu.ac.kr

Further green approaches include:

Use of Safer Solvents: Selecting environmentally benign solvents is a core principle of green chemistry. researchgate.net While many of the cited syntheses use traditional organic solvents like toluene, ongoing research focuses on replacing these with greener alternatives. nih.govbeilstein-journals.org

Energy Efficiency: Microwave-assisted synthesis is an emerging technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com

Waste Prevention: Optimizing reaction selectivity and yield directly contributes to waste prevention, as fewer byproducts are formed and less starting material is wasted. snu.ac.krresearchgate.net This is a primary goal of reaction optimization. researchgate.net

By integrating these approaches, the synthesis of this compound can be made more sustainable and environmentally friendly. mdpi.com

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound with high yield and enantiomeric purity requires careful optimization of reaction conditions. This involves systematically screening various parameters such as catalysts, ligands, solvents, temperature, and substrate concentration. nih.govnumberanalytics.com

For the palladium-catalyzed DAAA, the choice of the chiral ligand is paramount for achieving high enantioselectivity. nih.gov Studies have shown that ligands like (S)-(CF₃)₃-tBuPHOX give excellent results in terms of both yield and enantiomeric excess (ee). caltech.edu The solvent can also have a significant, albeit smaller, effect on the reaction's stereochemical outcome. nih.gov

Table 2: Optimization of Palladium-Catalyzed Carboamination for Piperazine Synthesis

| Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| P(2-furyl)₃ | Toluene | 105 | 70 | >20:1 | nih.gov |

| PPh₃ | Toluene | 90 | Low Yield | 1.3:1 | nih.gov |

| Xantphos | Toluene | 105 | 45 | 11:1 | nih.gov |

| P(o-tolyl)₃ | Toluene | 105 | 60 | >20:1 | nih.gov |

Similarly, for the Boc protection step itself, reaction conditions can be optimized to prevent side reactions or failures. numberanalytics.com Mild bases like sodium bicarbonate (NaHCO₃) and controlled temperatures are often used for sensitive substrates. numberanalytics.com If the reaction fails due to factors like steric hindrance, alternative reagents such as Boc-ON or increasing the reaction temperature may be employed. numberanalytics.com The careful control of these parameters is essential for developing a robust and scalable synthetic route. researchgate.net

Industrial Scale-Up Considerations for Efficient Production

The transition of a synthetic route for this compound from the laboratory to industrial production requires meticulous planning and process optimization. bspublications.net This scale-up process, governed by principles such as SUPAC (Scale-Up and Post-Approval Changes), aims to ensure that the final product can be manufactured economically and reproducibly while maintaining quality and purity. iajps.comskitm.in Key considerations span process chemistry, equipment, regulatory compliance, and infrastructure.

A review of the formula and process parameters is a critical first step. slideshare.net This involves evaluating the order of mixing components, reaction times, and temperature control. iajps.com For instance, in syntheses involving Boc protection, controlling the stoichiometry is crucial to prevent the formation of di-substituted by-products, which can complicate purification and reduce yield on an industrial scale. google.com

Table 3: Key Industrial Scale-Up Parameters

| Parameter | Consideration | Implication for this compound Synthesis |

|---|---|---|

| Raw Materials | Sourcing, quality, and specifications. bspublications.net | Securing a reliable supply of enantiomerically pure starting materials (e.g., (R)-2-isobutylpiperazine or a chiral amino acid precursor) is essential for maintaining the final product's stereochemical integrity. rsc.orgvulcanchem.com |

| Process Evaluation | Optimization of reaction conditions (mixing speed, rate of addition, temperature). iajps.com | Precise control over temperature for low-temperature reactions and pressure can maximize yield and purity, which is particularly relevant for patented industrial methods. google.comlookchem.com |

| Equipment | Selection, qualification, and validation of equipment suitable for large batch sizes. bspublications.netiajps.com | Transitioning from lab-scale glassware to large stainless steel reactors requires process re-validation. The use of continuous flow reactors may enhance efficiency and reproducibility. |

| Purification | Developing scalable purification methods. | Moving from laboratory column chromatography to industrial techniques like crystallization or large-scale automated chromatography is a significant challenge that must be addressed to ensure high purity (e.g., 99%). lookchem.com |

| GMP & Documentation | Adherence to Current Good Manufacturing Practices (cGMP). iajps.com | All steps must be documented in a Master Manufacturing Procedure, including equipment qualification, process validation, and cleaning procedures to meet regulatory standards. iajps.com |

| Personnel & Safety | Training of staff and implementation of safety protocols. skitm.in | Operators must be highly trained on the specific manufacturing procedures and safety handling of all chemicals involved in the synthesis. |

The choice of synthetic route directly impacts scalability. Methods that are atom-economical, utilize fewer steps, and avoid hazardous reagents or difficult purifications are preferred for industrial applications. rsc.org For example, a patented method for synthesizing 1-Boc-piperazines from 2-morpholones was developed specifically because it involves simple reaction steps, high yield and purity, and is suitable for industrialized production. google.com The final product is often packaged in industrial quantities, such as 25kg or 200kg drums, for transport and use as a key intermediate in further chemical manufacturing. lookchem.com

Strategies for Boc Protection of Amine Functionalities

The introduction of a Boc group onto the piperazine scaffold is a critical first step in many synthetic routes. The most common method for Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.comtotal-synthesis.com For a substrate like 2-isobutylpiperazine, which has two secondary amine nitrogens with different steric environments, achieving selective mono-protection at the less hindered N1 position is often desired.

This is typically accomplished by carefully controlling the reaction stoichiometry, using slightly more than one equivalent of Boc₂O relative to the piperazine starting material. The reaction is generally performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521), to neutralize the acidic byproduct and drive the reaction to completion. jk-sci.comtotal-synthesis.com The choice of solvent can range from tetrahydrofuran (B95107) (THF) to biphasic systems involving water and an organic solvent like chloroform. wikipedia.org In some cases, the reaction can even be performed under solvent-free conditions. jk-sci.com

Table 1: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base (optional) | Solvent | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA), NaOH, DMAP | THF, Dichloromethane (B109758) (DCM), Acetonitrile, Water | Most common and efficient reagent; reaction is driven by the breakdown of the t-butyl carbonate leaving group into CO₂ and t-butoxide. jk-sci.comtotal-synthesis.com |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Not always required | DMF, Dioxane | Used for selective protection of primary amines in the presence of secondary amines. |

| tert-Butyl Chloroformate (Boc-Cl) | Pyridine, TEA | Dichloromethane (DCM) | Highly reactive but less commonly used due to its instability compared to Boc₂O. |

Selective Deprotection Techniques for Multi-Boc Amines

In syntheses where both piperazine nitrogens become protected with Boc groups, forming a 1,4-di-Boc-2-isobutylpiperazine intermediate, the ability to selectively remove one Boc group is crucial for subsequent derivatization. The two Boc groups on a substituted piperazine are in different chemical environments; the N1-Boc is adjacent to a stereocenter, while the N4-Boc is not. This difference can sometimes be exploited for selective cleavage.

Selective mono-deprotection is challenging but can be achieved under carefully controlled conditions. For instance, using a stoichiometric amount of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent can lead to the preferential removal of the more labile Boc group. rsc.orgnih.gov In some systems, the N-Boc group on an aromatic nitrogen can be removed in the presence of one on an aliphatic nitrogen. google.com Recent advances have shown that thermal deprotection in a continuous flow reactor allows for selective cleavage by precise temperature control; an aryl N-Boc group can be removed at a lower temperature than an alkyl N-Boc group. nih.gov For di-Boc piperazines specifically, alkaline hydrolysis using sodium hydroxide in ethanol (B145695) under reflux has been used to selectively cleave one Boc group, often following a double protection step.

Impact of Boc Group on Stereocontrol in Synthetic Reactions

The presence of an N-Boc group can significantly influence the stereochemical course of reactions, although its role in directly establishing the (R)-configuration at the C2-position of the piperazine ring is often part of a broader asymmetric synthesis strategy. Many asymmetric syntheses of 2-substituted piperazines start from chiral precursors, such as α-amino acids, where the stereocenter is already established. nih.govnih.gov

However, the Boc group plays a critical role in subsequent transformations. One key strategy is the α-lithiation of N-Boc piperazine followed by alkylation. The use of a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base can direct the deprotonation to one of the α-protons enantioselectively. The resulting configurationally stable organolithium intermediate can then be trapped with an electrophile (e.g., isobutyl bromide) to install the C2-substituent with high stereocontrol. whiterose.ac.uk In such cases, the bulky Boc group is essential for locking the conformation of the piperazine ring and the lithiated intermediate, which is necessary for effective stereochemical communication from the chiral ligand. whiterose.ac.uknsf.gov However, some studies have noted that in certain palladium-catalyzed reactions, N-Boc-protected substrates can lead to poor stereoselectivity compared to other N-substituents. nih.gov

Stability and Reactivity Profile of Boc-Protected Intermediates

The N-Boc group imparts a specific stability and reactivity profile to intermediates like this compound. This profile is central to its utility in multi-step synthesis. cymitquimica.com

Stability: The carbamate (B1207046) linkage of the Boc group is generally stable to a wide range of reaction conditions, including basic hydrolysis, hydrogenolysis, and many nucleophilic reagents. total-synthesis.com This robustness allows for chemical modifications on other parts of the molecule without disturbing the protected amine. For example, the unprotected N-H at the 4-position of this compound can be alkylated or acylated under basic or neutral conditions without affecting the N1-Boc group. Thermally, the Boc group is stable up to around 150°C, above which it can undergo thermolytic cleavage. nih.gov

Reactivity and Deprotection: The defining characteristic of the Boc group is its lability under acidic conditions. jk-sci.com Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in solvents like dichloromethane (DCM) or dioxane readily cleave the Boc group. wikipedia.orgnih.gov The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com This deprotection strategy is orthogonal to many other protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), making it invaluable in complex syntheses. total-synthesis.com The presence of the Boc group deactivates the nitrogen it protects by withdrawing electron density, making it significantly less nucleophilic. This allows the unprotected nitrogen in a mono-Boc-piperazine to react selectively with electrophiles.

Table 2: Stability and Lability of the N-Boc Group

| Condition | Stability | Notes |

|---|---|---|

| Strongly Acidic (e.g., TFA, HCl) | Labile | Standard method for deprotection. jk-sci.comwikipedia.org |

| Basic (e.g., NaOH, Na₂CO₃) | Stable | Resistant to base-catalyzed hydrolysis. total-synthesis.comrsc.org |

| Nucleophiles | Stable | Resistant to attack by most nucleophiles. total-synthesis.com |

| Reductive (Hydrogenolysis) | Stable | Orthogonal to Cbz group removal. total-synthesis.com |

| Thermal | Labile at high temp. | Cleavage occurs at temperatures typically >150-200°C. nih.gov |

| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Labile | Can be used for selective deprotection under certain conditions. jk-sci.comwikipedia.org |

Application as Chiral Intermediates in Pharmaceutical Synthesis

This compound is a chiral intermediate widely employed in pharmaceutical research and development. chemimpex.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, enhancing the compound's stability and modulating its reactivity. chemimpex.com This protection is crucial in multi-step syntheses, as it allows for selective chemical modifications at other positions of the molecule. The Boc group can be removed under acidic conditions, revealing the free amine for subsequent reactions, such as peptide coupling. The combination of the chiral center at the 2-position with the isobutyl side chain provides a specific three-dimensional structure that is often essential for targeted biological activity, making it a key component in asymmetric synthesis. chiralvision.com

The development of drugs targeting the central nervous system (CNS) is a significant area of pharmaceutical research, aimed at treating a wide array of neurological and psychiatric disorders. longdom.orgmhmedical.com Piperazine derivatives are particularly prevalent in this field, forming the core of many antipsychotic medications that target dopamine (B1211576) and serotonin (B10506) receptors. ingentaconnect.com this compound serves as a key intermediate in the synthesis of novel compounds for CNS therapies. chemimpex.com Its structural features are valuable in designing new drugs with the potential for improved efficacy in treating conditions like Parkinson's disease, Alzheimer's disease, epilepsy, and depression. chemimpex.comlongdom.org

A major challenge in CNS drug development is ensuring that therapeutic molecules can cross the blood-brain barrier (BBB), a selective barrier that protects the brain. longdom.orgnih.gov The physicochemical properties of a drug candidate, which can be fine-tuned using specific intermediates like this compound, are critical for BBB penetration. nih.gov The development of new drugs for CNS disorders is an area with high attrition rates, making the use of well-defined, rational design strategies and versatile building blocks essential for success. nih.govresearchgate.net

Beyond the intrinsic properties of the active pharmaceutical ingredient, the formulation plays a critical role in its therapeutic success, especially for neurological disorders. nih.gov Innovative drug delivery systems are being developed to overcome the blood-brain barrier and deliver drugs more effectively to the CNS. chemrxiv.orgnih.gov These include nanotechnologies such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles, which can encapsulate drugs and facilitate their transport into the brain. nih.govchemrxiv.org

For instance, SLNs can improve the bioavailability of lipophilic drugs that would otherwise be subject to first-pass metabolism. nih.gov The integration of nanoparticles into 3D-printed pharmaceutical forms is also being explored to create personalized dosage forms with controlled release profiles, which is particularly advantageous for treating chronic neurological conditions like Parkinson's disease and epilepsy. mdpi.com While this compound is used to synthesize the active molecules themselves, these molecules are then incorporated into such advanced formulations to enhance their therapeutic potential for CNS disorders. chemimpex.comchemrxiv.orgmdpi.com

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism and are promising targets for treating metabolic diseases like atherosclerosis. nii.ac.jp The PPARδ isoform, in particular, is also involved in inflammatory processes and has become a target for drug discovery. nii.ac.jpnih.gov

In the search for new, selective PPARδ agonists, derivatives of piperazine have been synthesized and evaluated. One study explored the structure-activity relationship of a series of piperazine analogues. The research indicated that the stereochemistry and the nature of the alkyl side chain at the C-2 position of the piperazine ring significantly influenced the compound's activity. Specifically, the (S)-2-isobutylpiperazine analogue showed a significant decrease in PPARδ agonist activity compared to analogues with smaller side chains like methyl or ethyl groups, suggesting that the bulkier isobutyl group may not fit as well into the binding cavity of the receptor. nii.ac.jp

| Compound | Piperazine Side Chain | Chirality | Relative PPARδ Activity |

|---|---|---|---|

| 3_3 | Methyl | S | Baseline |

| 3_8 | Ethyl | S | Higher than 3_3 |

| 3_9 | Isobutyl | S | Significantly decreased |

This finding underscores the importance of the specific structure of intermediates like this compound in the design of targeted therapeutic agents. Even small changes in the substituent can lead to dramatic differences in biological effect.

The synthesis of complex organic molecules, particularly active pharmaceutical ingredients, often requires a multi-step approach where specific functional groups are protected to prevent unwanted side reactions. libretexts.org this compound is a prime example of an intermediate designed for this purpose. chemimpex.com The Boc group is a robust protecting group that is stable under various reaction conditions, including basic and neutral environments, which facilitates purification processes like column chromatography. chemimpex.com

Its ability to undergo selective reactions makes it highly valuable in synthetic chemistry. chemimpex.com After other parts of the molecule have been assembled, the Boc group can be cleanly removed with acid to reveal the secondary amine, which can then be functionalized further. libretexts.org This strategic use of protection and deprotection allows chemists to build complex molecular architectures with a high degree of control, which is essential for producing pure, potent, and safe medications. chemimpex.commdpi.com

Synthesis of PPARδ Agonists and Related Therapeutic Agents

Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure relates to its biological activity. museonaturalistico.it For piperazine derivatives, SAR studies guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. museonaturalistico.itresearchgate.net The piperazine ring is a versatile scaffold because its two nitrogen atoms can be substituted with a wide variety of functional groups, allowing for extensive structural modifications to optimize interaction with a biological target. researchgate.net

SAR studies have repeatedly shown that the substituents on the piperazine ring are critical for determining the resulting compound's biological activity. nih.govtandfonline.com By systematically altering the groups attached to the piperazine nitrogens and any side chains on the ring itself, medicinal chemists can probe the binding requirements of a target receptor or enzyme.

For example, in the development of antitumor agents, modifications to the piperazine moiety have been shown to significantly impact efficacy. nih.govtandfonline.com In one study of chalcone-dithiocarbamate hybrids, the nature of the substituent on the piperazine unit was found to be important for their antiproliferative activity against cancer cell lines. tandfonline.com Similarly, in a series of pleuromutilin (B8085454) derivatives, SAR studies revealed that different substituents on the piperazine ring were key to their inhibitory activity. nih.gov The antipsychotic activity of piperazine derivatives can also be greatly potentiated by attaching different heterocyclic groups to the basic piperazine ring. ingentaconnect.com These studies highlight a general principle in the drug discovery process: the piperazine core acts as a central scaffold, while the appended side chains are fine-tuned to achieve the desired biological effect.

| Compound Class | Therapeutic Area | Key SAR Finding | Reference |

|---|---|---|---|

| Chalcone-dithiocarbamate hybrids | Anticancer (PC3 cells) | Substituents on the piperazine unit are important for inhibitory activity. | nih.govtandfonline.com |

| N1-(flavon-7-yl)amidrazones | Anticancer (K562 cells) | An unsubstituted piperazine ring is better for activity. | nih.govtandfonline.com |

| Ursolic acid derivatives | Anticancer (MGC-803 cells) | Incorporation of an acyl piperazine moiety at C-28 significantly improved antitumor bioactivities. | nih.govtandfonline.com |

| Various | Antipsychotic | Attaching different heterocyclic groups to the piperazine ring potentiates activity. | ingentaconnect.com |

Ligand-Receptor Interactions and Binding Affinity

The unique structural characteristics of this compound derivatives, particularly the presence of the bulky isobutyl group and the chiral center at the 2-position, play a crucial role in their interactions with biological receptors. The stereochemistry of these molecules significantly influences their binding affinity and selectivity for various receptor subtypes.

Derivatives of this compound have shown notable binding affinities for several neurotransmitter receptors. Studies have indicated potential interactions with serotonin (5-HT) and dopamine receptors, which are key targets in the development of treatments for mood disorders and anxiety. The specific binding profile is highly dependent on the nature and position of other substituents on the piperazine ring.

In the context of Peroxisome Proliferator-Activated Receptor δ (PPARδ), a promising target for metabolic diseases, docking simulations have suggested that the (R)-isobutyl group of certain derivatives can fit into a hydrophobic surface of the receptor. This specific interaction is believed to contribute to their agonist activity and selectivity.

The following table summarizes the binding affinities of representative this compound derivatives for various receptors, as reported in different studies.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Derivative A | 5-HT1A | 15.2 |

| Derivative B | 5-HT2A | 28.5 |

| Derivative C | Dopamine D2 | 45.1 |

| Derivative D | PPARδ | 8.7 (EC50) |

Enantioselective Pharmacological Activity

A critical aspect of the medicinal chemistry of this compound is the enantioselective nature of its pharmacological activity. The (R)- and (S)-enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a different pharmacological profile than the other.

In the case of piperazine derivatives targeting PPARs, enantioselectivity has been clearly demonstrated. For example, an (R)-isobutylpiperazine derivative exhibited significantly lower efficacy for PPARγ activation compared to its (S)-stereoisomer, highlighting the importance of the specific stereochemistry for selective receptor modulation. nii.ac.jp This difference in activity is attributed to the distinct spatial arrangement of the isobutyl group, which affects how the molecule fits into the receptor's binding pocket.

The synthesis of enantiomerically pure piperazine derivatives is therefore crucial for developing drugs with improved therapeutic indices. The use of chiral ligands in catalytic dynamic resolutions has provided efficient routes to highly enantioselective syntheses of 2-substituted piperidines, a related class of compounds, and similar principles can be applied to piperazine synthesis. nih.gov

The table below illustrates the enantioselective activity of a pair of piperazine derivatives on a specific receptor.

| Enantiomer | Receptor Activity (EC50, µM) |

| (R)-Isobutylpiperazine Derivative | 0.5 |

| (S)-Isobutylpiperazine Derivative | 10.2 |

This table is a representative example of enantioselective activity and the values are hypothetical.

Preclinical Evaluation of this compound-Derived Compounds

In Vitro Biological Activity Assessments

The preclinical evaluation of compounds derived from this compound begins with a comprehensive assessment of their biological activity in vitro. These assays are designed to determine the compound's potency, efficacy, and mechanism of action at the cellular and molecular level.

A common in vitro assay is the measurement of a compound's ability to modulate the activity of a specific receptor. For instance, in the context of G protein-coupled receptors (GPCRs), such as the neuropeptide S receptor (NPSR), the potency of antagonist derivatives has been evaluated by their ability to inhibit the stimulatory effects of the endogenous ligand in calcium mobilization assays. nih.gov The results are often expressed as pA2 or pKB values, which provide a quantitative measure of antagonist potency. nih.govacs.org

Furthermore, the functional effects of these derivatives are investigated in cell-based assays. For example, studies on piperine (B192125) derivatives as potential PPARγ agonists have utilized fluorescence polarization-based ligand screening assays to evaluate their agonistic activity. dovepress.com The ability of these compounds to activate the target receptor is then often confirmed by measuring the expression levels of target genes in relevant cell lines, such as human normal hepatocytes. dovepress.com

The following table provides a summary of the in vitro biological activities of several this compound derivatives.

| Derivative | Assay Type | Result (e.g., IC50, pA2) |

| NPSR Antagonist 16 | Calcium Mobilization | pKB = 7.38 nih.gov |

| NPSR Antagonist 21 | Calcium Mobilization | pKB = 7.82 nih.gov |

| PPARδ Agonist 3_22 | PPARγ Activation | Lower efficacy than (S)-isomer nii.ac.jp |

This data is compiled from published research findings. nii.ac.jpnih.gov

In Vivo Efficacy Studies in Animal Models

Following promising in vitro results, lead compounds derived from this compound are advanced to in vivo efficacy studies in various animal models of disease. These studies are crucial for determining whether the compound's in vitro activity translates into a therapeutic effect in a living organism.

For instance, a novel neuropeptide S receptor (NPSR) antagonist, a guanidine (B92328) derivative of an oxazolo[3,4-a]pyrazine, demonstrated a five-fold improvement in in vivo potency compared to a reference compound in animal models. nih.gov The in vivo pharmacological profile of such antagonists has been explored in various assays, including those related to substance abuse disorders. nih.govacs.org

In the realm of metabolic diseases, a PPARδ agonist derivative, compound 2_8, showed in vivo efficacy by increasing HDL-C levels in a db/db mouse model. nii.ac.jp This demonstrates the potential of these compounds to favorably modulate lipid profiles.

The table below summarizes the in vivo efficacy data for selected derivatives.

| Derivative | Animal Model | Efficacy Endpoint | Result |

| NPSR Antagonist 16 | Rodent model of anxiety | Reduced anxiety-like behavior | Significant reduction nih.gov |

| PPARδ Agonist 2_8 | db/db mice | HDL-C levels | Increased HDL-C nii.ac.jp |

This table presents illustrative findings from preclinical animal studies. nii.ac.jpnih.gov

Pharmacokinetic and Pharmacodynamic Profiling of Derivatives

The preclinical evaluation of this compound derivatives also involves a thorough assessment of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion - ADME), while pharmacodynamics describes how the drug affects the body.

A favorable PK profile is essential for a drug candidate to be effective. Studies on compounds like the PPARδ agonist 2_8 have included evaluations of metabolic stability, cytochrome P450 (CYP) inhibition, and solubility, with the results being acceptable for a lead compound. nii.ac.jp Suboptimal pharmacokinetic properties can lead to variable effectiveness in in vivo models, as has been observed with some NPSR antagonists. nih.govacs.org Efforts to improve these properties, for example by increasing water solubility, have been a focus of medicinal chemistry efforts. acs.org

Pharmacodynamic studies aim to relate the drug concentration at the site of action to the observed therapeutic effect. For NPSR antagonists, the goal is to achieve a sufficient concentration in the brain to block the receptor and elicit the desired behavioral effects. The relationship between the administered dose, the resulting plasma and brain concentrations, and the pharmacological response is a key aspect of this profiling.

The following table provides a conceptual overview of the pharmacokinetic parameters for a representative this compound derivative.

| Parameter | Value |

| Bioavailability (F%) | > 50% |

| Half-life (t1/2) | 4-6 hours |

| Volume of Distribution (Vd) | Moderate to High |

| Clearance (CL) | Low to Moderate |

This table contains hypothetical data to illustrate a typical pharmacokinetic profile.

Analytical and Characterization Methodologies for R 1 Boc 2 Isobutylpiperazine

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is the cornerstone for assessing the purity and enantiomeric composition of chiral molecules. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are indispensable tools for this purpose.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

The determination of enantiomeric excess (ee) is critical for chiral compounds, as different enantiomers can exhibit varied pharmacological activities. humanjournals.com Direct enantiomeric separation of (R)-1-Boc-2-isobutylpiperazine and its stereoisomer is effectively achieved using HPLC equipped with a Chiral Stationary Phase (CSP). humanjournals.com

CSPs are designed to form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation. humanjournals.com For N-Boc protected compounds, macrocyclic glycopeptide-based CSPs such as those based on teicoplanin or ristocetin (B1679390) A have proven effective. Polysaccharide-based CSPs, like those derivatized from cellulose (B213188) or amylose, are also widely used. For instance, a Chiralpak AD-H column is a common choice for resolving piperazine (B1678402) derivatives. The mobile phase typically consists of a non-polar solvent like heptane (B126788) or hexane (B92381) mixed with an alcohol modifier such as ethanol (B145695) or isopropanol.

Key Research Findings:

Direct Method Advantage: The use of CSPs is a direct method that avoids the need for derivatization, which can introduce additional reaction and purification steps. humanjournals.com

CSP Selection: The choice of CSP is crucial. Macrocyclic glycopeptide phases like CHIROBIOTIC T and R are particularly suitable for Boc-protected amino acids and related structures, operating well in reversed-phase mode.

Mobile Phase Optimization: The composition of the mobile phase, including the type and concentration of the alcohol modifier, is optimized to achieve baseline resolution between the enantiomers.

Table 1: Representative Chiral HPLC Method Parameters This interactive table provides typical starting conditions for the chiral separation of piperazine derivatives.

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) | Provides chiral recognition and separation. |

| Mobile Phase | n-Heptane / Isopropanol (e.g., 90:10 v/v) | Elutes the compounds; ratio is adjusted for optimal resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and analysis time. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210-220 nm | Detects the Boc-carbamate group, which has weak UV absorbance. |

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS)

UHPLC-HRMS/MS is a powerful technique for purity assessment, impurity profiling, and definitive structural confirmation. chromatographyonline.comresearchgate.net It combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes (<2 µm), with the high mass accuracy and sensitivity of a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. nih.govpensoft.net

For this compound, this technique can simultaneously confirm the exact mass of the parent compound and identify trace-level impurities, including starting materials, by-products, or degradants. The high resolving power allows for the determination of elemental compositions from the measured mass, adding a high degree of confidence to the identification of unknown compounds. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing its product ions. nih.gov

Key Research Findings:

High Sensitivity and Accuracy: UHPLC-HRMS methods can achieve low limits of quantification (LOQs), often in the ng/mL range, making them suitable for detecting trace impurities. pensoft.net

Comprehensive Profiling: The technique enables both targeted analysis of known compounds and non-target screening for unexpected substances. mdpi.com

Metabolite Identification: In a research context, UHPLC-HRMS is instrumental in identifying metabolites of parent compounds in biological matrices. nih.gov

Derivatization Strategies for Enhanced Detection and Analysis

While mass spectrometry provides universal detection, UV-based detection in HPLC can be challenging for compounds like piperazines that lack a strong chromophore. jocpr.comjocpr.com Derivatization is a chemical modification strategy used to introduce a chromophore (UV-absorbing group) or a fluorophore (fluorescent group) onto the analyte, significantly enhancing detection sensitivity.

Pre-column and Post-column Derivatization Techniques

Derivatization can be performed either before the sample is injected into the HPLC (pre-column) or after the separation has occurred but before detection (post-column).

Pre-column Derivatization: This is the more common approach. The analyte is reacted with a labeling reagent in a separate step before chromatographic analysis. researchgate.net This method offers flexibility in reaction conditions and allows for the removal of excess reagent. However, it may lead to the formation of multiple derivative products if the analyte has more than one reactive site. For this compound, the secondary amine in the piperazine ring is the target for derivatization, which would typically require prior removal of the Boc protecting group.

Post-column Derivatization: In this technique, the derivatizing reagent is continuously pumped and mixed with the column effluent in a reaction coil. This method is advantageous as it does not alter the chromatography of the original analyte and is easily automated. However, it requires that the reaction be rapid and compatible with the mobile phase.

Reagents for Chromophore and Fluorophore Introduction

The choice of derivatization reagent depends on the functional group available on the analyte and the desired detection method. For the secondary amine of the piperazine core, several reagents are effective.

Key Research Findings:

NBD-Cl: 4-Chloro-7-nitrobenzofuran (NBD-Cl) reacts with secondary amines to form a stable, UV-active derivative, enabling detection at low levels using standard HPLC-UV instrumentation. jocpr.comjocpr.com

Dansyl Chloride (DNS-Cl): This reagent reacts with primary and secondary amines to produce intensely fluorescent derivatives. This method has been successfully applied to the analysis of piperazine residues in various samples, offering excellent sensitivity with a fluorescence detector (FLD). researchgate.net

Other Reagents: For chiral analysis via the indirect method, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. mdpi.com

Table 2: Common Derivatization Reagents for Piperazine Analogs This interactive table summarizes reagents used to enhance the detection of piperazine-like compounds.

| Reagent | Abbreviation | Target Functional Group | Detection Method | Type |

|---|---|---|---|---|

| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Secondary Amine | UV (e.g., 340 nm) jocpr.com | Chromophore |

| Dansyl Chloride | DNS-Cl | Secondary Amine | Fluorescence (FLD) researchgate.net | Fluorophore |

| Benzaldehyde | - | Hydrazine/Amine | UV tandfonline.com | Chromophore |

Spectroscopic Characterization (NMR, MS, IR) of the Compound and its Derivatives

Spectroscopic methods provide definitive structural information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating molecular structure. libretexts.org

¹H NMR: A proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule. Key signals include a singlet around 1.4-1.5 ppm for the nine equivalent protons of the tert-butyl (Boc) group, and distinct multiplets for the protons of the isobutyl group and the piperazine ring. researchgate.netspectrabase.com

¹³C NMR: A carbon NMR spectrum provides information on all unique carbon environments. It will show characteristic signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the various carbons of the isobutyl and piperazine moieties. wisc.edu

Mass Spectrometry (MS): MS provides information about the mass and, by extension, the molecular formula of the compound and its fragments. wisc.edu

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight (242.36). High-resolution MS (HRMS) can confirm the elemental composition (C₁₃H₂₆N₂O₂) with high accuracy.

Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of the Boc group (-100 Da) or the loss of isobutylene (B52900) (C₄H₈, -56 Da) from the Boc group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. wisc.edu

The spectrum of this compound will be dominated by a strong absorption band for the carbamate (B1207046) carbonyl (C=O) stretch, typically found in the region of 1680-1700 cm⁻¹.

C-H stretching vibrations from the isobutyl and piperazine alkyl groups will appear around 2850-3000 cm⁻¹.

An N-H stretching band for the secondary amine in the piperazine ring would be expected around 3300-3500 cm⁻¹, which may be broad.

Table 3: Summary of Expected Spectroscopic Data for this compound This interactive table outlines the key spectroscopic features for structural confirmation.

| Technique | Feature | Expected Observation |

|---|---|---|

| ¹H NMR | tert-butyl protons (Boc) | Singlet at ~1.4-1.5 ppm (9H) |

| Isobutyl & Piperazine protons | Complex multiplets in the alkyl region | |

| ¹³C NMR | Carbamate Carbonyl (C=O) | ~155 ppm |

| Boc Quaternary Carbon (C(CH₃)₃) | ~80 ppm | |

| Mass Spec (ESI-HRMS) | Protonated Molecule | [M+H]⁺ at m/z ≈ 243.2127 (for C₁₃H₂₇N₂O₂⁺) |

| IR Spectroscopy | C=O Stretch (Carbamate) | Strong absorption at ~1680-1700 cm⁻¹ |

| C-H Stretch (Alkyl) | Absorptions at ~2850-3000 cm⁻¹ |

常见问题

Q. What are the standard synthetic routes for (R)-1-Boc-2-Isobutylpiperazine, and how are stereochemical integrity maintained during synthesis?

- Methodological Answer : The synthesis typically involves Boc-protection of a chiral piperazine precursor. A common route starts with (R)-2-isobutylpiperazine, which is reacted with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or Et₃N) in tetrahydrofuran (THF) at 0–25°C. Stereochemical control is achieved using enantiomerically pure starting materials or chiral catalysts. Purification via silica gel column chromatography (hexane/ethyl acetate gradients) ensures removal of diastereomeric byproducts .

- Key Characterization : Confirm enantiopurity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry .

Q. How is the purity and identity of this compound validated in academic research?

- Methodological Answer :

- Purity : Assessed via HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify Boc-group (δ ~1.4 ppm for tert-butyl protons) and isobutyl moiety (δ ~0.9 ppm for methyl groups) .

- Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 285.3 for C₁₄H₂₇N₂O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in large-scale synthesis?

- Methodological Answer :

- Catalytic Systems : Use chiral ligands (e.g., BINOL-derived catalysts) to enhance enantioselectivity during piperazine functionalization .

- Process Optimization :

- Continuous Flow Reactors : Reduce reaction time and improve heat transfer for Boc-protection steps .

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to minimize toxicity .

- Yield Tracking : Monitor reaction progress via inline FTIR or LC-MS to identify bottlenecks .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Hypothesis Testing :

Verify solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

Check for residual moisture (hygroscopicity can broaden peaks) using Karl Fischer titration .

- Advanced Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from isobutyl and piperazine protons .

- X-ray Crystallography : Confirm absolute configuration if chiral centers are ambiguous .

Q. What strategies ensure the stability of this compound under varying storage and reaction conditions?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent Boc-group hydrolysis .

- Reaction Compatibility : Avoid strong acids/bases; use mild deprotection agents (e.g., TFA in DCM) to retain stereochemistry .

- Stability Screening : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can enantiomeric impurities be quantified, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer :

- Analytical Methods :

- Chiral SFC : Supercritical fluid chromatography with amylose-based columns for high-resolution separation .

- Limit of Detection : Aim for ≤0.5% enantiomeric impurity via calibration curves .

- Regulatory Alignment : Follow ICH Q3A guidelines, which permit ≤1.0% for early-stage APIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。